REACTION_CXSMILES
|
[N:1]([C:3]1[C:12]2[C:7](=[CH:8][C:9]([Br:13])=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[OH:14])=O.[S:15]([O-:18])([OH:17])=[O:16].[Na+].[OH-].[Na+]>O>[NH2:1][C:3]1[C:12]2[C:7](=[CH:8][C:9]([Br:13])=[CH:10][CH:11]=2)[C:6]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:5][C:4]=1[OH:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
84.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)C1=C(C=CC2=CC(=CC=C12)Br)O
|
Name
|
|
Quantity
|
97.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
376 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were separated off by filtration
|
Type
|
CUSTOM
|
Details
|
was carried out with 119.4 g (1.17 mol) of 96%-strength sulfuric acid at no more than 30° C.
|
Type
|
CUSTOM
|
Details
|
the product was crystallized out for 48 hours at room temperature
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
After filtration by suction
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C2=CC(=CC=C12)Br)S(=O)(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |